molecular formula C21H20Cl2FN7 B11691776 4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11691776
M. Wt: 460.3 g/mol
InChI Key: RMCHJANYBAFWDH-DHRITJCHSA-N
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Description

4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of a hydrazine derivative with a triazine precursor. The reaction conditions often include:

  • Solvent: Common solvents used are ethanol, methanol, or dimethyl sulfoxide (DMSO).
  • Temperature: Reactions are usually carried out at elevated temperatures ranging from 60°C to 120°C.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, triazine derivatives are often explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, compounds like this one are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, triazine derivatives are used in the production of dyes, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which may be crucial for its biological activity. The molecular pathways involved often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can be compared with other triazine derivatives such as:
    • Atrazine
    • Simazine
    • Cyanuric chloride

Uniqueness

This compound’s uniqueness lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C21H20Cl2FN7

Molecular Weight

460.3 g/mol

IUPAC Name

2-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H20Cl2FN7/c22-17-6-4-5-14(18(17)23)13-25-30-20-27-19(26-16-9-7-15(24)8-10-16)28-21(29-20)31-11-2-1-3-12-31/h4-10,13H,1-3,11-12H2,(H2,26,27,28,29,30)/b25-13+

InChI Key

RMCHJANYBAFWDH-DHRITJCHSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)Cl)Cl)NC4=CC=C(C=C4)F

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)Cl)Cl)NC4=CC=C(C=C4)F

Origin of Product

United States

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